molecular formula C19H29ClO2 B1601718 4-Dodecyloxybenzoyl chloride CAS No. 50909-50-7

4-Dodecyloxybenzoyl chloride

Cat. No. B1601718
CAS RN: 50909-50-7
M. Wt: 324.9 g/mol
InChI Key: QTCIJWYCQZVLNL-UHFFFAOYSA-N
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Description

4-Dodecyloxybenzoyl chloride is a chemical compound with the molecular formula C19H29ClO2 . It has an average mass of 324.885 Da and a monoisotopic mass of 324.185608 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Dodecyloxybenzoyl chloride consists of 19 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Dodecyloxybenzoyl chloride include its molecular formula (C19H29ClO2), average mass (324.885 Da), and monoisotopic mass (324.185608 Da) .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • Synthesis and Characterization : 4-Dodecyloxybenzoyl chloride is used in synthesizing compounds like dodecyl dimethyl (vinylbenzyl) ammonium chloride. This compound demonstrates good thermal stability and excellent antibacterial abilities against E.coli and S. aureus, suggesting its potential in modifying polymers for enhanced antibacterial and mechanical properties (Li, Song, & Yang, 2013).

Liquid Crystal Research

  • Liquid Crystal Formation : Research involving 4-dodecyloxybenzoic acid, a related compound, has shown that it can form organic salts with liquid crystal properties. These salts are studied for their differential scanning calorimetry (DSC) and spectroscopic properties (Al-Jumaili et al., 2020).

Optoelectronic Applications

  • Green Phosphorescent OLEDs : Vinyl copolymers containing pendant carbazole and aromatic 1,3,4-oxadiazole attached with a dodecyloxy group have been used as host materials for green phosphorescent light-emitting diodes (OLEDs), demonstrating efficient energy transfer and high luminance efficiency (Yeh, Lee, & Chen, 2008).

Thermotropic Liquid Crystals

  • Optical Properties : 4-Dodecyloxybenzoates derivatives are studied for their impact on the optical properties of thermotropic liquid crystals. The orientation of fluorine atoms in these compounds influences their nematic and smectic phases, as well as birefringence values and thermal stability factors (Zaki, Ahmed, & Hagar, 2018).

Polymer Modification

  • Enhancing Polymer Properties : Dodecyl dimethyl(vinylbenzyl)ammonium chloride, synthesized using 4-dodecyloxybenzoyl chloride, has been shown to enhance the mechanical properties of polyethylene without significantly altering its thermal properties. This indicates its potential in polymer applications (Li, Song, & Yang, 2013).

Electrochemical Sensors

  • Potentiometric Sensor for Nickel(II) : 5,7,12,14-Tetramethyldibenzotetraazaannulene, synthesized using a compound similar to 4-dodecyloxybenzoyl chloride, has been explored as a material for poly(vinyl chloride)-based membrane electrodes selective for Ni2+. This demonstrates the potential of such compounds in developing sensitive electrochemical sensors (Gupta, Prasad, Kumar, & Mangla, 2000).

Amphiphile Aggregation

  • Fluorescence and Circular Dichroism Studies : Studies on the aggregation behavior of N-acyl peptide surfactants, which involve derivatives of 4-dodecyloxybenzoyl chloride, reveal their potential in forming stable vesicles at body temperature and above. This could be significant in biological and chemical applications (Khatua & Dey, 2007).

Safety And Hazards

4-Dodecyloxybenzoyl chloride is used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety data and hazards associated with this compound are not detailed in the available resources.

properties

IUPAC Name

4-dodecoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCIJWYCQZVLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508030
Record name 4-(Dodecyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dodecyloxybenzoyl chloride

CAS RN

50909-50-7
Record name 4-(Dodecyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-n-Dodecyloxybenzoic acid (8 g) together with thionyl chloride (20 ml) were heated under reflux for 2 hours, followed by distilling off excess thionyl chloride to obtain p-n-dodecyloxybenzoic acid chloride, which was made up into a toluene solution thereof without any particular purification. On the other hand, optically active hydroquinonemono(2-methylbutyl) ether (4.7 g) obtained above in the item (I) was dissolved in pyridine (30 ml). To this solution kept at 0° C. was dropwise added the toluene solution of p-n-dodecyloxybenzoic acid chloride obtained above, followed by heating the mixture at 90° C. for 2 hours for reaction, separating the resulting esterified substance in a conventional manner, and twice repeating recrystallization to obtain colorless crystals of p-n-dodecyloxybenzoic acid p'-(2-methylbutyloxy)phenyl ester (C-SC* point, 50.5° C.; SC*-SA point, 51.2° C.; SA-I point, 65° C.; and [α]D25° =+5.2° (as measured in chloroform solution)) (6.5 g). Further its elemental analysis values accorded well with its theoretical values as follows:
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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